(5R)-Tetrahydro-5-methyl-2H-pyran-2-one
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Overview
Description
(5R)-5-Methyltetrahydro-2H-pyran-2-one, also known as ®-Tetrahydro-5-methyl-2H-pyran-2-one, is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is a chiral lactone and is used in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5R)-5-Methyltetrahydro-2H-pyran-2-one involves several synthetic routes. One common method is the reduction of the corresponding keto ester using a chiral catalyst. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of (5R)-5-Methyltetrahydro-2H-pyran-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as esterification, reduction, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
(5R)-5-Methyltetrahydro-2H-pyran-2-one is widely used in scientific research, particularly in the following areas:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of flavors and fragrances due to its pleasant odor
Mechanism of Action
The mechanism of action of (5R)-5-Methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-Tetrahydro-5-methyl-2H-pyran-2-one: The enantiomer of (5R)-5-Methyltetrahydro-2H-pyran-2-one.
Tetrahydro-2H-pyran-2-one: A non-chiral analog.
5-Methyl-2H-pyran-2-one: A structurally similar compound without the tetrahydro ring.
Uniqueness
(5R)-5-Methyltetrahydro-2H-pyran-2-one is unique due to its chiral nature, which allows for selective interactions with other chiral molecules. This property makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(5R)-5-methyloxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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